Murrayanolide

Description

Historical Context of Natural Product Discovery from Marine Bryozoans

The systematic investigation of marine organisms for novel bioactive compounds began in earnest in the late 1970s. This research revealed that many marine-derived compounds possessed novel chemical structures unseen in terrestrial sources. While organisms like sponges and corals have been extensively studied, bryozoans, a phylum of sessile, colonial invertebrates, represent a less-explored frontier in natural product discovery. mdpi.com Despite their diversity, with approximately 6,000 described species, less than one percent of marine natural products characterized since 1963 have been sourced from bryozoans. mdpi.com Historically, research on bryozoan secondary metabolites has been highlighted by the discovery of compounds like the bryostatins, potent antineoplastic agents isolated from Bugula neritina. nih.gov These discoveries underscored the potential of bryozoans as a source of unique and pharmacologically significant molecules. nih.goveolss.net

Discovery and Initial Characterization of Murrayanolide

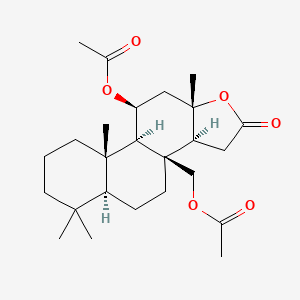

This compound was first reported in 1995 by Yu and Wright. acs.orgbryozoa.netbryozoa.net This novel tetracyclic terpenoid lactone was isolated from an extract of the marine bryozoan Dendrobeania murrayana. acs.orgnih.gov

The source organism for the initial isolation of this compound was the marine bryozoan Dendrobeania murrayana (Johnston) (family Buguliidae). acs.org The specimen was collected off the east coast of Canada. acs.org Subsequent research has also identified Dendrobeania murrayana in Arctic waters, where it has been found to produce other secondary metabolites, such as dendrobeaniamine A. The geographical distribution of secondary metabolites in bryozoans can be variable, with different chemotypes sometimes found in different locations. aber.ac.uk

The initial report on this compound highlighted its unusual C21 skeleton, a feature that distinguished it from other known terpenoids at the time. acs.orgnih.gov Its structure was elucidated through extensive spectral analysis, including mass spectrometry and various nuclear magnetic resonance (NMR) techniques. acs.org The molecule possesses a complex tetracyclic ring system and a lactone functional group. acs.orgnih.gov The chemical formula for this compound is C25H38O6. nih.gov

Origin Species and Geographical Distribution in Research

Significance within Marine Natural Product Chemistry

The discovery of this compound contributed significantly to the field of marine natural product chemistry, primarily due to its unique chemical architecture.

This compound was the first C21 tetracyclic terpenoid lactone to be isolated from a bryozoan. nih.gov Terpenoids are a large and diverse class of natural products, but those with a C21 skeleton are relatively rare. sdu.edu.cn The tetracyclic nature of this compound's core structure adds to its chemical novelty. nih.govresearchgate.net This unique skeleton implies that other unusual terpenoids may exist in other bryozoan species, suggesting a promising area for future natural product discovery. rjptonline.orgpageplace.deresearchgate.net

The discovery of this compound aligns with the broader research paradigm of exploring biodiversity for novel chemical entities. plos.org Natural product research often focuses on identifying compounds with unique structural features, as these may correlate with novel biological activities. The investigation of organisms from underexplored environments, such as the marine ecosystems inhabited by bryozoans, is a key strategy in this paradigm. mdpi.complos.org The unique structure of this compound serves as an example of the chemical diversity that can be uncovered through such exploratory efforts.

Structure

3D Structure

Properties

Molecular Formula |

C25H38O6 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

[(3aS,3bS,5aS,9aS,9bR,10S,11aS)-10-acetyloxy-6,6,9a,11a-tetramethyl-2-oxo-3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-3b-yl]methyl acetate |

InChI |

InChI=1S/C25H38O6/c1-15(26)29-14-25-11-8-18-22(3,4)9-7-10-23(18,5)21(25)17(30-16(2)27)13-24(6)19(25)12-20(28)31-24/h17-19,21H,7-14H2,1-6H3/t17-,18-,19+,21+,23-,24-,25+/m0/s1 |

InChI Key |

GKCDBEHUUHMDMV-CKTGMZNUSA-N |

Isomeric SMILES |

CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1[C@H](C[C@]4([C@H]2CC(=O)O4)C)OC(=O)C)(CCCC3(C)C)C |

Canonical SMILES |

CC(=O)OCC12CCC3C(CCCC3(C1C(CC4(C2CC(=O)O4)C)OC(=O)C)C)(C)C |

Synonyms |

murrayanolide |

Origin of Product |

United States |

Isolation and Purification Methodologies for Murrayanolide

Bioprospecting and Source Organism Collection Strategies

The initial step in obtaining murrayanolide is the targeted collection of its biological source, which involves precise identification and careful handling to preserve the chemical integrity of the target compounds.

The source organism for this compound is the marine bryozoan Dendrobeania murrayana. mdpi.comresearchgate.net Bryozoans are sessile, filter-feeding invertebrates that are known to produce a variety of bioactive secondary metabolites. Accurate taxonomic identification is paramount to ensure the correct species is collected for chemical analysis.

The genus Dendrilla, to which the source organism's family Darwinellidae belongs, is characterized by a branching, tree-like skeletal structure and is found in diverse marine environments, from the tropics to Antarctic waters. marinespecies.orgportphillipmarinelife.net.au Species identification relies on morphological characteristics such as colony form (encrusting to branching), surface texture, and microscopic details of the collagenous fibers. portphillipmarinelife.net.au For instance, Dendrilla cactos is noted for its dark pink, branching form and can be found on reefs at depths of up to 50 meters. portphillipmarinelife.net.au In cases of taxonomic uncertainty, molecular techniques are employed to confirm identity. nih.gov

Once collected, often by SCUBA diving, specimens must be handled to prevent degradation of the natural products. mdpi.com A standard procedure involves immediately freezing the collected samples and then freeze-drying them. nih.gov This process removes water while keeping the tissue frozen, which helps to preserve the structure of delicate organic compounds and prevents enzymatic degradation.

The reliance on wild collection of marine organisms like sponges and bryozoans presents a significant bottleneck for the sustainable supply of bioactive compounds. researchgate.net Over-harvesting can deplete natural populations, and the yield of target metabolites is often very low. researchgate.net Consequently, there is growing interest in the cultivation of marine invertebrates and their associated microorganisms. rsc.org

Cultivating whole sponges has been most successful in situ, where environmental conditions are optimal, though these conditions are species-specific. researchgate.net For the Dendrilla genus, research has focused on understanding their symbiotic relationships with microorganisms, as these symbionts are often the true producers of the bioactive compounds. rsc.orgnih.gov Studies on Dendrilla nigra have explored the isolation and cultivation of associated bacteria, which could offer a renewable source of metabolites through fermentation. nih.gov However, a major challenge remains, as only a small fraction of sponge-associated bacteria have been successfully cultured in laboratory settings. nih.gov Future strategies may involve designing specialized culture media supplemented with sponge extracts or skeletons to better mimic the natural environment and improve cultivation success. nih.gov

Taxonomic Identification and Specimen Handling Protocols

Extraction Techniques from Biological Matrix

Following collection and preparation of the source material, the next critical phase is the extraction of the chemical constituents from the biological matrix. This process aims to efficiently transfer the target compounds, like this compound, from the solid organism into a liquid solvent phase.

The most common initial step in natural product isolation is solvent extraction. rroij.com This involves soaking or macerating the freeze-dried and ground biological material in an organic solvent. nih.govresearchgate.net The choice of solvent is critical and is based on the polarity of the target compound. For compounds of intermediate polarity like terpenoids, a sequence of solvents with increasing polarity is often used to partition the complex mixture of metabolites. nih.gov

In a typical procedure for marine invertebrates, the material is extracted exhaustively with a semi-polar solvent like methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and methanol. nih.govinsightsociety.org The resulting crude extract is then often partitioned between different immiscible solvents, such as n-hexane and water, or ethyl acetate (B1210297) and water, to separate compounds based on their polarity. nih.govinsightsociety.org For instance, lipophilic compounds will dissolve in the hexane (B92381) layer, while more polar compounds will remain in the aqueous methanol layer.

Optimization of this process involves considering factors like temperature and solvent choice. Studies on marine sponges have shown that using ethanol (B145695) at lower temperatures (30–50 °C) can yield a greater diversity of chemical compounds compared to extractions at higher temperatures (60–80 °C). nih.govnih.gov Ethanol has proven effective at extracting both lipophilic and polar compounds. nih.gov

| Solvent | Polarity | Typical Use |

|---|---|---|

| n-Hexane | Non-polar | Extracting lipids, fats, and non-polar terpenoids |

| Dichloromethane (CH2Cl2) | Non-polar/Slightly Polar | Extracting sterols, terpenoids, and other medium-polarity compounds |

| Ethyl Acetate (EtOAc) | Moderately Polar | Partitioning and extracting a wide range of compounds including alkaloids and terpenoids |

| Methanol (MeOH) | Polar | Initial broad-spectrum extraction from dried material |

| Ethanol (EtOH) | Polar | Broad-spectrum extraction, often yielding high chemical diversity |

| Water | Highly Polar | Extracting highly polar compounds like glycosides and salts |

While traditional solvent extraction is widely used, modern techniques have been developed to improve efficiency, reduce solvent consumption, and increase yields. rroij.com These "green" technologies are becoming increasingly important in natural product chemistry. mdpi.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent volume while increasing the yield of target compounds. alfa-chemistry.comencyclopedia.pub

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. alfa-chemistry.com The collapse of these bubbles disrupts the cell walls of the biological material, enhancing solvent penetration and mass transfer, which leads to more efficient extraction. alfa-chemistry.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. alfa-chemistry.comslideshare.net By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction of specific compounds. SFE is considered an environmentally friendly technique as it uses a non-toxic, non-flammable solvent. alfa-chemistry.com

Solvent-Based Extraction Optimization

Chromatographic Separation Techniques for Compound Isolation

The crude extract obtained from the initial extraction is a complex mixture of hundreds of different compounds. Isolating a single, pure compound like this compound requires a multi-step purification process using various chromatographic techniques. nih.govrroij.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. atdbio.com

The general workflow involves initial fractionation using column chromatography followed by final purification with High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Column Chromatography (CC): This is often the first step in purifying a crude extract. The extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or Sephadex LH-20. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase versus the mobile phase, allowing for the collection of simplified fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification of compounds from the fractions obtained by column chromatography. atdbio.comthermofisher.com It uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in superior separation. metabion.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purifying compounds like withanolides and other terpenoids. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18 or Phenyl-3), and the mobile phase is polar (typically a mixture of water and acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often used to effectively separate compounds with a range of polarities. nih.gov The isolation of this compound and related compounds often involves a final purification step using semi-preparative RP-HPLC to yield the pure compound. mdpi.com

| Technique | Stationary Phase | Mobile Phase Principle | Purpose in Workflow |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Stepwise gradient of increasing polarity (e.g., hexane to ethyl acetate) | Initial fractionation of crude extract |

| Size-Exclusion Chromatography | Sephadex LH-20 | Isocratic (e.g., Methanol/Dichloromethane) | Separation by molecular size, removal of high molecular weight impurities |

| Reversed-Phase HPLC (RP-HPLC) | C18 or Phenyl-functionalized silica | Gradient of decreasing polarity (e.g., water/acetonitrile) | Final purification of isolated fractions to yield pure compound |

The successful isolation of this compound is a testament to the systematic application of these methodologies, from the careful collection of Dendrobeania murrayana to the precise separation achieved through modern chromatography.

Countercurrent Chromatography Approaches

Analytical Methodologies for Purity Assessment in Research

Once a compound is isolated, its purity must be rigorously assessed. Analytical chromatography is the standard for this purpose, providing high-resolution separation to detect and quantify any remaining impurities.

Analytical HPLC is the gold standard for determining the purity of a synthesized or isolated compound. nih.govresearchgate.net It operates on the same principles as preparative HPLC but uses smaller columns and lower flow rates to achieve maximum resolution. researchgate.net A sample is considered pure if the analytical chromatogram shows a single, sharp, symmetrical peak. vliz.be

For a terpenoid lactone like this compound, a reversed-phase HPLC method would be employed. Purity is typically assessed using a photodiode array (PDA) or UV detector, which can also provide information about the spectral homogeneity of the peak. vliz.be Coupling HPLC with mass spectrometry (LC-MS) provides an even more definitive assessment, as it can detect co-eluting impurities that have different mass-to-charge ratios but similar UV absorbance. vliz.be Modern analyses of extracts from Dendrobeania murrayana have utilized Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS), a technique that offers superior resolution and sensitivity for analyzing complex mixtures and assessing the purity of isolated components.

| Parameter | Typical Value/Condition | Purpose |

| Technique | Analytical Reversed-Phase HPLC | Quantify the purity of the isolated this compound fraction. |

| Stationary Phase | C18 or C8 silica gel, <5 µm particle size | Provides high-resolution separation of the target compound from impurities. |

| Mobile Phase | Isocratic or gradient elution (e.g., Water/Acetonitrile) | Ensures sharp, well-defined peaks for accurate integration. |

| Detector | Photodiode Array (PDA), Mass Spectrometer (MS) | Confirms peak identity, homogeneity, and detects trace impurities. |

| Purity Criteria | >95% (typically) based on peak area percentage | To ensure the sample is suitable for biological assays and structural elucidation. |

This table summarizes typical conditions for the analytical HPLC purity assessment of natural products.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net The separation is based on the compound's volatility and interaction with the stationary phase within a heated column. waikato.ac.nz GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. nih.gov

Structural Elucidation and Stereochemical Assignment of Murrayanolide

Advanced Spectroscopic Techniques for Molecular Structure Determination

The elucidation of murrayanolide's structure was accomplished through the synergistic use of NMR spectroscopy and MS. waikato.ac.nz These powerful analytical methods provide complementary information, allowing for a comprehensive understanding of molecular connectivity, formula, and stereochemistry. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a paramount tool for detailing the structure of organic molecules in solution. jchps.com By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within a molecule. sinica.edu.tw

The initial steps in the structural analysis of this compound involved one-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR. The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their immediate electronic environment. jchps.com The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants reveal which protons are adjacent to one another.

The ¹³C NMR spectrum, in turn, offers a count of the distinct carbon environments within the molecule. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., alkyl, alkenyl, carbonyl), providing crucial pieces of the structural puzzle.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 169.8 | |

| 3 | 125.1 | 6.15 (d, 9.9) |

| 4 | 145.3 | 7.65 (d, 9.9) |

| 5 | 78.4 | 4.45 (s) |

| 6 | 40.7 | 2.10 (m), 1.95 (m) |

| 7 | 25.1 | 1.65 (m) |

| 8 | 29.8 | 1.45 (m) |

| 9 | 134.5 | 5.40 (t, 7.2) |

| 10 | 124.8 | |

| 11 | 22.7 | 2.05 (m) |

| 12 | 25.6 | 1.60 (m) |

| 13 | 131.3 | |

| 14 | 25.7 | 1.98 (s) |

| 15 | 17.7 | 1.62 (s) |

| 1-OCH₃ | 51.7 | 3.70 (s) |

Note: The data presented here is a representative example for illustrative purposes and may not correspond to the actual experimental values for this compound.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This helps to establish the connectivity of proton spin systems within the molecule, allowing for the tracing of molecular fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): The HMQC or HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This is a crucial step in assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. princeton.edu This long-range correlation is vital for connecting the molecular fragments identified through COSY and for placing quaternary carbons and heteroatoms within the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, irrespective of their bonding connectivity. libretexts.org Correlations in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system. libretexts.org

Through careful analysis of these 2D NMR datasets, the planar structure and the relative configuration of stereocenters in this compound were pieced together.

For particularly complex molecular architectures, advanced NMR techniques may be employed. These can include methods that provide even greater resolution and sensitivity or experiments designed to measure specific long-range coupling constants, which can be crucial for assigning the relative stereochemistry of challenging systems.

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing essential information about the molecular weight and elemental composition of a compound. solubilityofthings.com

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. waikato.ac.nzauckland.ac.nz Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition from the exact mass, as different combinations of atoms will have slightly different masses. bioanalysis-zone.com The molecular formula obtained from HRMS serves as a fundamental constraint for the structural elucidation process carried out using NMR data. unibo.it

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 313.1774 | 313.1771 | C₁₇H₂₆O₃Na |

Note: The data presented here is a representative example for illustrative purposes and may not correspond to the actual experimental values for this compound.

The combination of detailed 1D and 2D NMR data with the precise molecular formula from HRMS provided an interlocking web of evidence that allowed for the confident structural and stereochemical assignment of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds. researchgate.net In the analysis of a novel natural product like this compound, MS/MS provides crucial information by generating and analyzing structural fragments. The process involves multiple stages of mass analysis, typically within the same instrument. researchgate.netnih.gov

Initially, the intact molecule is ionized and selected as a "parent" or "precursor" ion. This selected ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller "daughter" or "product" ions. researchgate.netnih.gov The resulting mass spectrum of these fragments provides a pattern that acts as a structural fingerprint.

For a tetracyclic terpenoid lactone like this compound, characteristic fragmentation patterns would be expected. These could include:

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the lactone and hydroxyl functional groups.

Ring cleavages: Specific cleavages of the tetracyclic ring system, providing insights into the connectivity of the carbon skeleton.

Side-chain fragmentation: Breakage of bonds on any side chains attached to the core ring structure.

By meticulously analyzing the mass-to-charge ratios (m/z) of these fragments, chemists can piece together the molecular structure. ut.ee This technique is indispensable for confirming the molecular weight and elemental composition derived from high-resolution mass spectrometry and for assembling the connectivity of the atoms within the molecule. wu.ac.th

Ionization Techniques (e.g., ESI, FAB)

The ionization of a molecule is the critical first step in mass spectrometry. For complex, often thermally unstable, natural products such as this compound, "soft" ionization techniques are required to generate intact molecular ions without causing significant decomposition. nih.govslideshare.net Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are two such methods that have been instrumental in the analysis of biomolecules and natural products. nih.govnih.gov

Electrospray Ionization (ESI): This is a widely used technique that ionizes the analyte out of a solution. slideshare.netuni-marburg.de It is particularly suitable for polar and high-molecular-weight compounds. scripps.edu In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase, which are then directed into the mass analyzer. slideshare.netscripps.edu ESI is known for producing multiply charged ions, which allows for the analysis of very large molecules on instruments with a limited mass range. scripps.edu

Fast Atom Bombardment (FAB): In FAB, the analyte is mixed with a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). nih.govnih.gov This impact desorbs and ionizes the analyte molecules from the matrix, creating primarily singly charged ions ([M+H]⁺ or [M-H]⁻). slideshare.net FAB was a foundational technique for the analysis of non-volatile and thermally labile compounds before the widespread adoption of ESI. nih.gov

The choice between these techniques depends on the nature of the analyte and the desired information. ESI is generally preferred for its sensitivity and its ability to be easily coupled with liquid chromatography (LC-MS). nih.govut.ee

| Feature | Electrospray Ionization (ESI) | Fast Atom Bombardment (FAB) |

|---|---|---|

| Principle | Ionization from solution via a charged aerosol. scripps.edu | Ionization from a matrix via high-energy atom beam. nih.gov |

| Sample State | Solution | Solution in a non-volatile liquid matrix |

| Typical Analytes | Polar, large biomolecules (peptides, proteins, nucleotides), and polar organic compounds. slideshare.net | Non-volatile, thermally labile compounds (oligosaccharides, peptides, organometallics). nih.gov |

| Ionization Type | Very soft, produces multiply charged ions. scripps.edu | Soft, produces mainly singly charged ions. slideshare.net |

| Coupling | Easily coupled with Liquid Chromatography (LC). ut.ee | Not readily compatible with LC. |

Ancillary Spectroscopic Methods (e.g., Infrared, Ultraviolet-Visible)

Alongside mass spectrometry and NMR, other spectroscopic methods provide complementary data for structural elucidation. drawellanalytical.com

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. mrclab.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). drawellanalytical.com For this compound, IR spectroscopy would be crucial for identifying key functional groups. For instance, the presence of a lactone (a cyclic ester) would be indicated by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The presence of hydroxyl (-OH) groups would be confirmed by a broad absorption band around 3200-3600 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within a molecule and is particularly useful for detecting conjugated systems and chromophores. drawellanalytical.comprocess-insights.com Molecules containing double bonds, especially conjugated π-systems, absorb light in the UV-Vis region (200-800 nm). mrclab.comscribd.com The UV-Vis spectrum of this compound would reveal the presence of any conjugated double bonds or carbonyl groups that act as chromophores, helping to piece together the electronic structure of the molecule. process-insights.com

| Spectroscopic Method | Information Provided | Application to this compound |

|---|---|---|

| Infrared (IR) | Identifies functional groups. drawellanalytical.commrclab.com | Confirmation of lactone (C=O stretch) and hydroxyl (O-H stretch) groups. researchgate.net |

| Ultraviolet-Visible (UV-Vis) | Detects conjugated systems and chromophores. process-insights.com | Identification of π-systems and carbonyl groups. mrclab.com |

Chemical Derivatization and Degradation Studies for Structural Confirmation

Reaction-Based Structural Probing

To confirm structural features that may be ambiguous from spectroscopic data alone, chemical derivatization is often employed. This involves performing a specific chemical reaction on the unknown compound to create a new product with known structural changes. Analysis of this derivative can then confirm the presence and reactivity of a particular functional group.

For a compound like this compound, several derivatization strategies could be used:

Methylation: Reaction with a methylating agent (e.g., diazomethane (B1218177) or methyl iodide) would convert hydroxyl (-OH) groups to methoxy (B1213986) (-OCH₃) groups. Comparing the NMR and mass spectra before and after the reaction would confirm the number of hydroxyl groups present.

Acetylation: Reaction with acetic anhydride (B1165640) would convert hydroxyl groups to acetate (B1210297) esters. This is another common method to count hydroxyl groups and can sometimes improve chromatographic behavior.

Lactone Reduction or Hydrolysis: Treating this compound with a reducing agent like lithium aluminum hydride would reduce the lactone to a diol. Alternatively, base-catalyzed hydrolysis would open the lactone ring to form a hydroxy-carboxylate. The analysis of these degradation products would provide definitive proof of the lactone functionality and its position within the molecular framework.

Correlation with Known Fragments or Analogues

A key strategy in the structural elucidation of new natural products is to compare their spectral data with those of known compounds. researchgate.net The unique C21 skeleton of this compound makes direct comparison challenging, but its classification as a terpenoid lactone provides a starting point. archive.org

The spectral data (NMR, MS) of this compound or its degradation products can be compared to extensive databases of known natural products. pageplace.de If a fragment produced through chemical degradation matches a known compound, a part of the unknown structure can be confidently assigned. For example, if a specific degradation reaction yielded a known terpene fragment, it would provide a significant clue to the structure of this compound's carbon skeleton. This comparative approach leverages the vast existing knowledge of natural product chemistry to solve new structural puzzles.

Computational Chemistry Approaches for Structure Validation

In modern natural product chemistry, computational methods are increasingly used to validate proposed structures and assign stereochemistry. schrodinger.commtu.edu These approaches use quantum mechanics to predict the properties of a molecule, which can then be compared to experimental data. mtu.edu

For a complex molecule like this compound with multiple stereocenters, several different stereoisomers are possible. Synthesizing each one to determine the correct structure would be incredibly difficult. Instead, computational chemistry offers a more efficient path. schrodinger.com

A common approach involves:

Proposing Possible Structures: Based on initial 2D NMR and MS data, several possible 3D structures (diastereomers) are proposed.

Geometry Optimization: The 3D coordinates of each proposed isomer are optimized using methods like Density Functional Theory (DFT) to find their most stable conformation. mit.edu

Predicting Spectroscopic Data: For each optimized structure, key spectroscopic parameters, most commonly ¹³C and ¹H NMR chemical shifts, are calculated.

Comparison with Experimental Data: The calculated NMR data for each potential isomer are compared with the experimentally measured values. The isomer whose predicted data most closely matches the experimental data is assigned as the correct structure. researchgate.net

This method provides a powerful, non-destructive way to distinguish between subtle structural differences and is crucial for achieving an unambiguous assignment of a complex natural product's three-dimensional structure. nih.gov

Density Functional Theory (DFT) Calculations for Conformation and Spectra Prediction

A comprehensive search of scientific literature reveals no specific studies applying Density Functional Theory (DFT) calculations to predict the conformation and spectroscopic properties of this compound.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgnih.gov In the context of natural product chemistry, DFT calculations are frequently employed to predict the low-energy conformations of a molecule and to simulate various spectroscopic data, such as NMR chemical shifts and ECD spectra. researchgate.netnih.govspectroscopyonline.com By comparing the theoretically predicted spectra with experimental data, researchers can infer the most probable three-dimensional structure and stereochemistry of a compound. arxiv.orgaps.orgarxiv.org

Molecular Modeling and Dynamics Simulations for Structural Insights

There are no published research articles detailing the use of molecular modeling or dynamics simulations to gain structural insights specifically for this compound.

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movements of atoms and molecules over time. mdpi.comchemrxiv.org For complex natural products, MD simulations can provide valuable insights into conformational flexibility, stability of different isomers, and interactions with biological macromolecules, thereby complementing experimental data for a comprehensive structural understanding. nih.govmdpi.comnih.gov

Stereochemical Analysis and Absolute Configuration Assignment

The definitive stereochemical analysis and absolute configuration assignment of this compound using advanced instrumental techniques have not been detailed in the available scientific literature. The initial structural elucidation was primarily based on spectral methods. waikato.ac.nz

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Specific studies utilizing chiroptical methods such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for the stereochemical analysis of this compound have not been reported.

Chiroptical spectroscopic techniques are instrumental in determining the absolute configuration of chiral molecules. frontiersin.orgscribd.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govunivr.itencyclopedia.pub The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations (like TDDFT) for different possible stereoisomers to determine the absolute configuration. nih.govmdpi.comsdu.edu.cn

Optical Rotatory Dispersion (ORD): ORD measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.orgpbsiddhartha.ac.innih.gov The shape of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), can provide crucial information about the stereochemistry of the molecule. scribd.compbsiddhartha.ac.in

X-ray Crystallography of this compound or its Derivatives (if applicable)

A literature search did not yield any publications on the single-crystal X-ray diffraction analysis of this compound or its derivatives.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. libretexts.orgwikipedia.orgijcrt.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the exact coordinates of each atom can be determined. wikipedia.orgnih.govpolimi.it This method provides unambiguous proof of a molecule's structure and absolute stereochemistry, provided that a suitable crystal can be grown. waikato.ac.nznih.gov

NMR Anisotropy Methods for Stereochemical Elucidation

There is no evidence in the scientific literature of NMR anisotropy methods, such as the use of residual dipolar couplings (RDCs) or residual chemical shift anisotropy (RCSA), being applied to the stereochemical elucidation of this compound.

NMR anisotropy methods provide through-space structural information that is not available from standard isotropic NMR experiments. rsc.orgnewera-spectro.com These techniques rely on the partial alignment of molecules in a liquid crystalline medium, which prevents the complete averaging of anisotropic interactions like dipolar couplings and chemical shift anisotropy. nih.govdigitellinc.com The measurement of RDCs and RCSAs can provide long-range orientational constraints between different parts of a molecule, which is particularly valuable for determining the relative configuration of distant stereocenters in flexible molecules. nih.govdigitellinc.comorganicchemistrydata.orgresearchgate.net

Biosynthetic Pathway Investigations of Murrayanolide

Proposed Biosynthetic Origins and Primary Metabolite Precursors

The biosynthesis of murrayanolide is thought to commence from fundamental building blocks common to all terpenoids, originating from the isoprenoid pathway. The unusual structure of this compound suggests a complex series of transformations from a larger precursor molecule.

Like all terpenoids, the carbon skeleton of this compound is fundamentally derived from the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govneliti.com These precursors are synthesized through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.compugetsound.edu In marine invertebrates, the MVA pathway is generally the operative route for the biosynthesis of terpenoids. scribd.com

The prevailing hypothesis is that this compound is formed through the degradation of a higher terpenoid. waikato.ac.nz This suggests that a larger, more complex terpenoid is initially synthesized and then undergoes subsequent enzymatic cleavage and rearrangement to yield the characteristic C21 tetracyclic lactone structure of this compound. This type of degradative biosynthesis is not uncommon for marine natural products, where complex scaffolds are modified to produce a diverse array of bioactive compounds. nih.gov

The hypothesized biogenetic linkage from flustrabromine to flustraminol A is associated with the biosynthesis of brominated alkaloids in other marine bryozoans. This pathway is not considered relevant to the biosynthesis of this compound, which is a terpenoid and thus originates from the isoprenoid pathway, not from amino acid-derived precursors like alkaloids.

Isoprenoid Pathway and Terpene Precursors

Enzymatic Transformations and Key Biosynthetic Steps

The conversion of a linear terpene precursor into the complex polycyclic structure of this compound necessitates a series of sophisticated enzymatic reactions. While the specific enzymes from Dendrobeania murrayana have not been isolated and characterized, their general functions can be inferred from known terpenoid biosynthetic pathways.

The initial cyclization of the linear terpene precursor is likely catalyzed by a terpene synthase (TPS). These enzymes are responsible for generating the foundational carbocation that initiates a cascade of cyclization and rearrangement reactions to form the core ring system of the terpenoid. beilstein-journals.orgresearchgate.net Following the initial cyclization, a suite of tailoring enzymes , such as cytochrome P450 monooxygenases (P450s) and dehydrogenases , would be required to introduce the various functional groups and perform the oxidative cleavage necessary to arrive at the final this compound structure. beilstein-journals.org The formation of the lactone ring would likely involve an oxidation step followed by intramolecular esterification, a reaction type often catalyzed by P450s or specific dehydrogenases.

Currently, there is no specific research characterizing the mechanisms or substrate specificity of enzymes involved in this compound biosynthesis. However, based on other terpenoid biosynthetic pathways, the terpene synthase would likely bind to a linear precursor such as geranylgeranyl pyrophosphate (GGPP, a C20 precursor) or a larger sesterterpenoid precursor (C25), guiding it into a conformation that favors the specific cyclization cascade leading to the this compound skeleton. nih.gov The subsequent tailoring enzymes would then exhibit high regio- and stereospecificity to modify the cyclized intermediate, ultimately leading to the formation of this compound.

Identification of Putative Biosynthetic Enzymes

Genetic and Molecular Approaches to Pathway Elucidation

Modern molecular techniques, including genome mining and transcriptomics, have become powerful tools for uncovering the genetic basis of natural product biosynthesis. However, to date, such studies have not been specifically applied to the elucidation of the this compound biosynthetic pathway in Dendrobeania murrayana.

Recent research has revealed the presence of biosynthetic gene clusters (BGCs) for terpenoids in the genomes of other marine invertebrates, such as soft corals and sponges. researchgate.netnih.govspringernature.compnas.org These clusters contain the genes encoding all the enzymes required for the biosynthesis of a specific natural product, including the terpene synthase and the necessary tailoring enzymes. preprints.org The discovery of these BGCs in other marine organisms suggests that a similar genetic architecture likely governs the biosynthesis of this compound in D. murrayana.

Future research efforts focused on sequencing the genome and transcriptome of Dendrobeania murrayana would be instrumental in identifying the putative this compound BGC. Subsequent heterologous expression and in vitro characterization of the candidate genes would provide definitive evidence for their roles in the biosynthetic pathway and allow for a detailed understanding of the enzymatic mechanisms at play.

Genome and Transcriptome Mining for Biosynthetic Gene Clusters

A foundational step in deciphering the biosynthesis of a natural product is the identification of its biosynthetic gene cluster (BGC). BGCs are physically clustered groups of genes within an organism's genome that collectively encode the enzymatic machinery required to produce a specific secondary metabolite.

Genome Mining: The investigation into this compound's biosynthesis would begin with sequencing the genome of the source organism, the bryozoan Dendrobeania murrayana, and any of its associated symbiotic microorganisms. Many marine invertebrate natural products are now known to be produced by microbial symbionts rather than the host animal itself. nih.govfrontiersin.org For instance, the well-known anticancer compounds, bryostatins, isolated from the bryozoan Bugula neritina, are actually produced by a bacterial symbiont, "Candidatus Endobugula sertula". mdpi.comnih.gov

Once genomic data is available, bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and MIBiG (Minimum Information about a Biosynthetic Gene cluster) are used to scan the DNA sequences for putative BGCs. nih.gov Since this compound is a terpenoid, researchers would specifically search for genes encoding terpene synthases (TPSs) or terpene cyclases (TCs), the key enzymes that construct the carbon skeleton of all terpenoids from simple isoprenoid precursors. nih.govresearchgate.net The presence of genes for modifying enzymes, such as cytochrome P450 monooxygenases or dehydrogenases, clustered near a candidate TPS gene would strengthen the hypothesis that the cluster is responsible for this compound production.

Transcriptome Mining: Transcriptome analysis, which involves sequencing the messenger RNA (mRNA) of an organism, provides a snapshot of the genes that are actively being expressed at a given time. rna-seqblog.com This technique is particularly powerful for identifying BGCs because the genes within a cluster are often co-regulated and expressed simultaneously when the molecule is being produced. nih.govfrontiersin.org By comparing the transcriptomes of D. murrayana under conditions where this compound production is high versus low, researchers could identify upregulated genes. If a cluster of co-expressed genes includes a terpene synthase and other plausible tailoring enzymes, it becomes a prime candidate for the this compound BGC. frontiersin.orgmdpi.com

As of now, a specific BGC for this compound has not been reported, indicating that the necessary genomic and transcriptomic studies on D. murrayana or its symbionts have yet to be completed or published.

Gene Knockout/Knock-in Studies in Producer Organisms

Identifying a candidate BGC through genome mining is only a predictive first step. To functionally validate the role of a gene or an entire BGC in producing a specific metabolite, genetic manipulation of the producer organism is the gold standard.

Gene Knockout: This technique involves inactivating or deleting a specific gene of interest. If a candidate gene, such as a terpene synthase, is essential for this compound biosynthesis, knocking it out should abolish the production of the compound. A successful knockout experiment provides strong evidence linking the gene to the metabolite. Modern gene-editing tools like CRISPR-Cas9 have streamlined this process, although applying these techniques to non-model marine organisms, especially unculturable symbionts, remains a significant challenge. asm.org

Gene Knock-in: Conversely, a knock-in study involves introducing a gene or a set of genes into an organism. While less common for initial pathway validation, this can be used to restore production in a knockout mutant, confirming the gene's function, or to modify pathways to produce novel analogues.

The primary obstacle to performing these studies for this compound is the producer organism itself. If Dendrobeania murrayana is the true producer, developing the tools for genetic manipulation in a bryozoan would be a formidable task. If a microbial symbiont is the producer, it would first need to be identified and cultured in the laboratory, a major bottleneck that has hindered research on many marine natural products, including the bryostatins. nih.govasm.org To date, no gene knockout or knock-in studies have been published in relation to this compound biosynthesis.

Heterologous Expression Systems for Pathway Reconstruction

When the native producer of a natural product cannot be cultured or is genetically intractable, heterologous expression is a powerful alternative strategy. This approach involves cloning the entire candidate BGC from the source organism's DNA and transferring it into a well-characterized and easily manipulated laboratory host, such as Escherichia coli or the yeast Saccharomyces cerevisiae.

The process generally involves:

Cloning the BGC: The large size of many BGCs (often over 50 kilobases) can make cloning a challenge. mdpi.com Techniques like Transformation-Associated Recombination (TAR) in yeast are often used to capture large DNA fragments directly from a complex environmental DNA sample (metagenome).

Host Engineering: The chosen host organism must be able to supply the necessary precursor molecules for the biosynthetic pathway. For this compound, a terpenoid, the host would need to provide the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then built up to the direct precursor for a C21 terpenoid.

Expression and Detection: If the heterologous host successfully expresses the enzymes from the cloned BGC, it should produce the natural product, in this case, this compound. Detection of the compound in the host's culture using analytical techniques like mass spectrometry would confirm the function of the BGC.

This strategy was crucial in linking the bry gene cluster to bryostatin (B1237437) biosynthesis and is a promising, though challenging, avenue for confirming the this compound BGC once a candidate has been identified. frontiersin.org

Comparative Biosynthesis with Related Natural Products

While the specific pathway to this compound is unknown, insights can be gained by comparing its structure to other known marine terpenoids. This compound is an unusual C21 tetracyclic terpenoid lactone, a structure that suggests a complex series of cyclization and oxidation reactions. nih.gov Comparing its potential biosynthesis to that of other marine-derived terpenoids can help predict the types of enzymes and chemical transformations involved.

Evolutionary Relationships of Biosynthetic Enzymes

The key enzymes in terpenoid biosynthesis are the terpene synthases (TPSs). These enzymes take linear prenyl diphosphate (B83284) precursors (like geranylgeranyl pyrophosphate, GGPP, the C20 precursor) and, through a cascade of carbocation-mediated reactions, fold and cyclize them into a vast array of complex carbon skeletons. nih.gov

Phylogenetic analysis of TPS enzymes has revealed distinct evolutionary lineages. For a long time, it was believed that most natural products from marine invertebrates were made by microbial symbionts. However, recent discoveries have identified animal-encoded TPS enzymes in corals and sponges, challenging this paradigm. pnas.orgnih.gov These animal TPSs are often found in gene clusters with tailoring enzymes, similar to microbial BGCs. nih.gov

Investigating the this compound pathway would involve identifying its core TPS and analyzing its evolutionary relationship to other known TPSs from plants, fungi, bacteria, and other marine animals. This would help determine if the biosynthetic machinery originated from the bryozoan host or a symbiont and would place it within the broader context of how nature evolves chemical diversity.

Chemical Synthesis and Analog Development of Murrayanolide

Partial Synthesis and Derivatization from Natural Precursors

Partial synthesis, or semisynthesis, is a powerful strategy in medicinal chemistry that utilizes a naturally occurring compound as a starting material to generate novel derivatives. wikipedia.org This approach is often more efficient and cost-effective than total synthesis, especially for complex molecules, as nature has already accomplished the difficult task of assembling the core scaffold. wikipedia.org

In the context of murrayanolide, if a more abundant natural precursor with a similar tetracyclic core could be identified and isolated, it would serve as an ideal starting point for partial synthesis. The process would typically involve a series of chemical modifications to this precursor to arrive at the structure of this compound or its derivatives. Such modifications could include:

Functional Group Interconversion: Altering existing functional groups on the precursor to match those of this compound. For instance, oxidation or reduction reactions could be employed to modify hydroxyl or carbonyl groups.

Introduction of Key Substituents: Adding specific chemical moieties present in this compound that are absent in the precursor. This might involve reactions like acylation to introduce the acetate (B1210297) groups found in this compound.

Ring Structure Modification: While less common in simple derivatizations, it is conceivable that a precursor might require cyclization or ring-opening reactions to form the precise tetracyclic system of this compound.

Derivatization of this compound itself, should it be isolated in sufficient quantities, would be crucial for establishing structure-activity relationships (SAR). frontiersin.orgnih.govnih.govfrontiersin.orgrsc.org By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its therapeutic effects. rsc.org

Table 1: Potential Derivatization Strategies for this compound

| Target Site on this compound | Potential Modification | Rationale for Modification |

| Acetoxy Groups | Hydrolysis to corresponding alcohols, Esterification with different acyl groups | To probe the importance of the acetate groups for biological activity and explore the impact of substituent size and electronics. |

| Lactone Ring | Reduction to diol, Ring-opening under basic conditions | To assess the role of the lactone functionality in the molecule's mechanism of action. |

| Tetracyclic Core | Introduction of unsaturation, Epoxidation | To investigate the influence of the core's conformation and electronic properties on activity. |

This table is hypothetical and based on general principles of medicinal chemistry, as specific derivatization studies on this compound are not publicly available.

Design and Synthesis of this compound Analogues and Derivatives for Research

The design and synthesis of analogues are central to the process of optimizing a lead compound like this compound. nih.gov The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

The tetracyclic core of this compound represents its chemical scaffold. Modification of this scaffold can lead to the discovery of novel chemotypes with potentially different or enhanced biological activities. mdpi.commdpi.com General strategies for scaffold modification that could be applied to this compound include:

Ring Distortion: Altering the size of one or more rings within the tetracyclic system. This can significantly impact the three-dimensional shape of the molecule and its ability to interact with biological targets.

Ring Opening/Closing: Synthetically opening a ring to create a more flexible acyclic analogue or closing a side chain to form a new ring can lead to dramatic changes in biological profile.

Scaffold Simplification: Creating analogues with a less complex core structure that retains the key pharmacophoric elements. This can often lead to compounds that are easier to synthesize.

Introduction of Heteroatoms: Replacing carbon atoms within the scaffold with heteroatoms like nitrogen or oxygen can alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. nih.gov

Table 2: Hypothetical Scaffold Modification Approaches for this compound

| Modification Strategy | Description | Potential Impact |

| A-Ring Modification | Contraction or expansion of the A-ring. | Altering the steroid-like portion of the molecule could impact receptor binding. |

| Lactone Ring Replacement | Replacing the lactone with other five-membered heterocycles (e.g., lactam, thiolactone). | Investigating the necessity of the oxygen atom and the carbonyl group for activity. |

| Bridging the Scaffold | Introducing a new bridge between distant parts of the molecule. | Constraining the conformation to potentially increase binding affinity. |

This table presents theoretical scaffold modification strategies, as specific examples for this compound are not documented in the literature.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of compounds, known as a library, from a common scaffold. nih.govfortunepublish.comresearchgate.netrroij.com This approach would be highly valuable for exploring the chemical space around the this compound scaffold and for identifying new bioactive compounds. nih.gov

The synthesis of a this compound-based library would likely involve a "divergent" synthetic strategy. Starting from a common intermediate that possesses the core tetracyclic structure, a variety of building blocks could be introduced at different positions to generate a diverse set of analogues. 5z.com

Key steps in a potential library synthesis of this compound analogues could include:

Solid-Phase or Solution-Phase Synthesis: The choice between solid-phase synthesis, where the growing molecule is attached to a resin, or traditional solution-phase synthesis would depend on the complexity of the reactions and the desired scale of the library. researchgate.net

Introduction of Diversity: Using a range of different chemical reagents (e.g., various carboxylic acids for esterification, different amines for amidation if the lactone is opened) to create a wide array of final products.

High-Throughput Screening: The resulting library of compounds would then be screened for biological activity using high-throughput methods to quickly identify promising candidates. nih.gov

The data obtained from screening such a library would provide invaluable insights into the SAR of the this compound class of compounds and could accelerate the discovery of new therapeutic agents.

Mechanistic Biological Activity Studies of Murrayanolide in Vitro and Cellular Research Focus

Enzyme Inhibition Studies

Murrayanolide, a tetracyclic terpenoid isolated from the marine bryozoan Dendrobeania murrayana, has been identified as a subject of interest in enzyme inhibition studies. rjptonline.org Collagenase IV is a metalloproteinase that plays a role in the degradation of type IV collagen, a major component of basement membranes. nih.govgenaxxon.com The inhibition of such enzymes is a mechanism of interest in various biological contexts. nih.govresearchgate.net While this compound itself is noted as a unique diterpenoid, specific quantitative data on its direct inhibitory concentration (e.g., IC₅₀) against Collagenase IV is not detailed in the available literature. rjptonline.org However, the broader class of marine natural products has been a source of various enzyme inhibitors. rjptonline.org The process of collagenase inhibition can be crucial in maintaining the stability of the extracellular matrix. researchgate.net

Research into the biological activities of compounds structurally related to or isolated from the same sources as this compound has revealed inhibitory effects on other key enzymes. A significant target that has been studied is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) and leptin signaling pathways. frontiersin.orgmdpi.com Inhibition of PTP1B is considered a therapeutic strategy for conditions like type 2 diabetes and obesity. frontiersin.orgnih.gov

Studies on various natural compounds have demonstrated significant, dose-dependent inhibition of PTP1B. For instance, polyphenolic compounds isolated from Dodonaea viscosa showed IC₅₀ values against PTP1B ranging from 13.5 to 57.9 μM. frontiersin.org The inhibitory capability of flavonoids against PTP1B has also been extensively studied, showing that the structure, including the position and nature of substituents, dictates the inhibitory potency. nih.gov

Table 1: PTP1B Inhibition by Various Natural Compounds

| Compound Source/Class | Reported IC₅₀ Values (μM) | Reference |

|---|---|---|

| Polyphenols (from D. viscosa) | 13.5 - 57.9 | frontiersin.org |

| Cassane-type diterpenoids | 217.45 ± 36.4 | researchgate.net |

| Viscosol (from D. viscosa) | 13.5 | frontiersin.org |

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For PTP1B, kinetic analyses have been performed on various inhibitors to determine their mode of action. frontiersin.orgresearchgate.net For example, a potent PTP1B inhibitor, viscosol, was identified as a reversible and mixed-type I inhibitor, with an inhibitory constant (Ki) value of 4.6 μM. frontiersin.org This type of inhibition suggests the compound can bind to both the free enzyme and the enzyme-substrate complex. The analysis often involves constructing Lineweaver-Burk and Dixon plots from steady-state rate measurements at various substrate and inhibitor concentrations. frontiersin.orgresearchgate.net Such studies reveal whether an inhibitor is competitive, non-competitive, or mixed-type, providing deeper insight into its interaction with the enzyme's active or allosteric sites. mdpi.comnih.gov

Investigation of Other Enzyme Targets

Cellular Pathway Modulation Investigations (In Vitro)

The in vitro effects of natural compounds on cellular signaling pathways, particularly those related to inflammation, have been a significant area of research. Macrophage cell lines, such as RAW 264.7, are commonly used models to study inflammatory responses triggered by agents like lipopolysaccharide (LPS). mdpi.commdpi.comnih.gov Upon stimulation, these cells activate signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). researchgate.netnih.gov

Compounds with anti-inflammatory properties often exert their effects by inhibiting these pathways. For example, some natural compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation and nuclear translocation of NF-κB. researchgate.netnih.gov The modulation of the MEK/ERK pathway is another mechanism through which some marine natural products exert their effects. nih.gov While direct studies on this compound's impact on these specific pathways are limited, the investigation of related compounds provides a framework for its potential mechanisms. For instance, other compounds have been shown to activate cytokine signaling pathways in endothelial cells via JAK/STAT or MAPK pathways when co-cultured with LPS-activated macrophages. plos.org

Table 2: Effects of Natural Compounds on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Compound/Extract | Inhibited Marker(s) | Observed Effect | Reference |

|---|---|---|---|

| Pimarane Diterpenoid (from Caesalpinia minax) | NO, iNOS | Potent NO inhibitory effect (IC₅₀ = 41.60 ± 0.17 μM) and dose-dependent iNOS suppression via NF-κB inhibition. | researchgate.net |

| Chlorogenic Acid | NO, iNOS, COX-2, IL-1β, TNF-α, IL-6 | Significant, dose-dependent inhibition of pro-inflammatory markers. | nih.gov |

| FAHFAs (9-POHSA, 9-OAHSA) | IL-1β, IL-6 | Suppression of LPS-stimulated cytokine gene expression. | mdpi.com |

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of many diseases. khanacademy.orgfrontiersin.org The cycle consists of interphase (G1, S, and G2 phases) and mitosis (M phase), controlled by cyclin-dependent kinases (CDKs). frontiersin.orgresearchgate.netnih.gov In vitro studies can assess how a compound affects cellular phenotypes by analyzing its impact on cell cycle progression. nih.gov

Chemical agents can induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transition, which can be a mechanism to halt proliferation. khanacademy.orgfrontiersin.org For example, the tumor suppressor protein p53 plays a critical role at the G1 checkpoint, halting the cell cycle in response to DNA damage. khanacademy.org While specific data on this compound's effect on cell cycle modulation is not available, many natural and synthetic compounds are evaluated for this activity. researchgate.net Such investigations typically involve treating cell lines with the compound and then using techniques like flow cytometry to determine the percentage of cells in each phase of the cell cycle, revealing any potential blocks or delays in progression. researchgate.net These studies are fundamental to understanding the anti-proliferative mechanisms of a compound in a non-clinical context. khanacademy.orgnih.gov

Compound Reference Table

Impact on Cellular Signaling Pathways

This compound, a unique C21 tetracyclic terpenoid lactone, was first isolated from the marine bryozoan Dendrobeania murrayana. scribd.comnih.govacs.org In vitro studies have identified its potential as an inhibitor of a specific enzyme, pointing toward a defined area of biological activity.

Interactions with Biomolecular Targets

Initial research into the bioactivity of this compound has identified a primary biomolecular target. It has been reported to exhibit significant inhibitory activity against the metalloprotease collagenase IV. One study quantified this inhibition, noting a 54% reduction in activity at a concentration of 25 μg/mL.

The identification of a bioactive compound's target is a critical step in understanding its mechanism of action and is essential for drug discovery and development. nih.gov A variety of methods are employed for this purpose, often in combination to ensure the results are reliable. Current time information in Bangalore, IN.

Common approaches include:

Genomics and Proteomics: These methods analyze changes in gene expression or protein levels in cells or tissues after treatment with a bioactive compound. Comparing the proteomic or genomic profile of treated versus untreated cells can reveal which pathways are affected and suggest potential protein targets. Current time information in Bangalore, IN. Techniques like high-throughput protein detection using mass spectrometry are frequently used to identify proteins that show differential expression.

Chemical Proteomics and Affinity-Based Profiling: These techniques use a modified version of the bioactive molecule as a "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified, often by mass spectrometry. This provides direct evidence of a physical interaction between the compound and its target. nih.gov

Computational and Bioinformatics Tools: Advanced bioinformatics tools are used to analyze large datasets generated from omics studies. mdpi.com These tools help in constructing intracellular network connections and signaling pathways, allowing researchers to interpret which pathways are involved in the molecule's bioactivity and to generate hypotheses about its primary target. Current time information in Bangalore, IN.

Validation of these potential targets is a crucial subsequent step. This often involves creating customized cell models using technologies like CRISPR or RNAi to knock out, knock down, or overexpress the proposed target protein. mdpi.com If altering the expression of the target protein mimics or blocks the effect of the bioactive compound, it provides strong validation for the target identification. mdpi.com

While collagenase IV has been identified as a target of this compound, detailed reports on the specific validation approaches used are not extensively available in the reviewed literature.

Ligand-Protein Binding Assays

Once a target protein is identified, ligand-protein binding assays are performed to characterize the interaction between the compound (ligand) and the protein. These assays are fundamental for quantifying the binding affinity and kinetics. mdpi.com

A widely used method is the fluorescence binding assay . In a typical setup, a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), is used. acs.orgnih.gov The protein is titrated with the fluorescent probe, and the binding is measured by changes in fluorescence intensity. A competitive binding assay can then be performed where the ligand of interest, such as this compound, is added to displace the fluorescent probe. acs.org The concentration of the ligand required to displace the probe is used to calculate its binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). acs.orgtheinterstellarplan.com

Radioligand binding assays are another common and highly sensitive method. In this technique, the ligand is labeled with a radioactive isotope. The radiolabeled ligand is incubated with the target protein, and the amount of binding is quantified by measuring radioactivity. theinterstellarplan.com

Specific data from ligand-protein binding assays detailing the direct interaction kinetics between this compound and collagenase IV are not available in the surveyed scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. These studies involve synthesizing a series of analogues, or derivatives, of the parent compound and evaluating how specific structural modifications affect their potency and selectivity. nih.gov

Based on available scientific literature, there are no published studies on the synthesis of this compound derivatives or analogues. The synthesis of related compounds like murrayafoline A and murrayaquinone A derivatives has been reported, but these belong to a different class of molecules (carbazoles and benzoquinones, respectively) and are not derivatives of the terpenoid lactone structure of this compound. nih.govresearchgate.net

Due to the absence of a series of synthesized this compound analogues, the following subsections, which are predicated on the existence of such compounds, cannot be detailed with specific findings for this compound. The descriptions below outline the general principles of these research areas.

Correlating Specific Structural Features with Observed Biological Responses

This phase of SAR involves systematically modifying parts of the lead molecule. For a compound like this compound, this could involve altering its tetracyclic core, the lactone ring, or its various substituents. Researchers would then test these new analogues in biological assays (for instance, a collagenase IV inhibition assay) to see if the changes increased, decreased, or eliminated the biological response. nih.govrjptonline.org By comparing the structures and activities across the series, chemists can deduce which functional groups are essential for activity (the pharmacophore) and which can be modified to improve properties. rjptonline.org

Rational Design of Modified Analogues for Enhanced Activity or Selectivity

The insights gained from initial SAR studies enable the rational design of new analogues. chemmethod.com If, for example, a particular hydroxyl group was found to be crucial for binding to the target protein, new analogues might be designed to enhance this interaction, perhaps by replacing it with a group that can form stronger hydrogen bonds. scribd.com Conversely, if a part of the molecule is associated with poor selectivity or undesirable properties, it can be modified or removed. This iterative process of design, synthesis, and testing aims to produce a lead candidate with optimized potency, selectivity, and drug-like properties. chemmethod.com

Computational Approaches to SAR Prediction and Optimization

Computational methods are increasingly used to accelerate the drug design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to build mathematical models that correlate chemical structures with biological activity. Molecular docking simulations can predict how a ligand might bind to the active site of its target protein, providing insights into the key interactions that stabilize the complex. nih.gov These computational models can screen virtual libraries of potential analogues, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources.

Data Tables

Table 1: Reported In Vitro Biological Activity of this compound

| Compound Name | Target | Assay | Result | Source |

|---|

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Tetracyclic Terpenoid Lactone |

| N-phenyl-1-naphthylamine (NPN) | Fluorescent Probe |

| Murrayafoline A | Carbazole Alkaloid |

Future Directions and Emerging Research Perspectives on Murrayanolide

Advancements in Analytical and Separation Methodologies

The study of rare natural products like Murrayanolide is often hampered by their low abundance in the source organism. Traditional methods of isolation and analysis require substantial amounts of material, which is not always feasible. ufl.edu Modern analytical chemistry, however, offers powerful tools to overcome these limitations through high-throughput analysis and miniaturization. rsc.org

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for activity against a specific biological target. waikato.ac.nznih.gov This automated process, which can test thousands of compounds weekly, is shifting from merely increasing quantity to enhancing the quality and physiological relevance of assays. researchgate.net For natural products, HTS can be applied to crude extracts, pre-fractionated libraries, or purified compounds to identify "hits" that warrant further investigation. mdpi.comrsc.org

A primary challenge with natural product screening is the complexity of extracts, which can lead to false positives or mask the activity of a single compound. mdpi.com To address this, modern strategies involve creating high-quality natural product libraries through automated fractionation, where each fraction is characterized by mass spectrometry during its creation. acs.org This approach not only prepares samples pure enough for HTS but also streamlines the process of dereplication (rapidly identifying known compounds) and identifying novel chemotypes. acs.org

In the context of this compound, an HTS campaign could be designed to discover novel analogues from related bryozoan species or synthetic libraries. Given its known activity, a primary screen could focus on metalloprotease inhibition. A hypothetical HTS workflow is detailed in the table below.

Table 1: Hypothetical High-Throughput Screening (HTS) Design for this compound Analogues

| Parameter | Description | Rationale & Cited Principles |

|---|---|---|

| Screening Approach | Molecular Target-Based HTS (MT-HTS) | Focuses on a specific, known target (collagenase IV) to find potent inhibitors. This is a direct approach when a target is known. mdpi.com |

| Compound Library | Prefractionated extracts from various Dendrobeania species and other marine bryozoans; Diversity-oriented synthetic libraries based on a tetracyclic lactone scaffold. | Screening fractionated natural product libraries increases the chance of identifying active compounds and simplifies subsequent isolation. rsc.orgacs.org Synthetic libraries allow for systematic exploration of the structure-activity relationship (SAR). |

| Primary Assay | Fluorescence Resonance Energy Transfer (FRET)-based collagenase IV activity assay in 384-well plates. | FRET assays are highly sensitive, easily automated, and widely used in HTS for protease activity. researchgate.net Miniaturization to 384-well format reduces reagent consumption and increases throughput. |

| Hit Criteria | >50% inhibition of collagenase IV activity at a concentration of 10 µg/mL. | Establishes a clear threshold for activity to select the most promising samples for further analysis. |

| Secondary (Orthogonal) Assay | Cell-based assay measuring inhibition of cancer cell invasion through a Matrigel matrix. | Confirms the activity of primary hits in a more physiologically relevant context and helps eliminate false positives from the primary screen. rsc.org |

The isolation and structural elucidation of natural products traditionally require milligram-to-gram quantities of pure compounds, a significant bottleneck when dealing with scarce sources. rsc.org Recent decades have seen a push towards miniaturization, leading to the development of "lab-on-a-chip" or micro-total-analysis systems (µTAS) that integrate multiple laboratory functions onto a single, small platform. elveflow.comnih.gov These technologies dramatically reduce the consumption of samples and solvents, aligning with the principles of green chemistry. mdpi.com